molecular formula C13H21N3O B1398902 2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol CAS No. 1308158-27-1

2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol

Cat. No. B1398902
CAS RN: 1308158-27-1
M. Wt: 235.33 g/mol
InChI Key: XDBQVGYELCIZOY-UHFFFAOYSA-N
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Description

“2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol” is a chemical compound used in scientific research . It belongs to the category of amines . The CAS Number of this compound is 1308158-27-1 . It has a molecular formula of C13 H21 N3 O and a molecular weight of 235.33 .


Molecular Structure Analysis

The molecular structure of “2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol” consists of a cyclohexyl group attached to an aminopyridinyl group through an amino bridge, and an ethanol group attached to the amino bridge .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13 H21 N3 O and a molecular weight of 235.33 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Ethyl 2-(3-Aryl Imidazo[1,2-a]pyridin-2-yl)acetates and Ethyl 3-Aryl-3-(pyridin-2-ylamino)propanoates : 2-aminopyridine, a core component of the compound , has been used in synthesizing various chemical compounds. Notably, it has been reacted with Meldrum’s acid and aryl glyoxals or aryl aldehydes in ethanol, leading to the formation of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

  • Formation of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic Acids : A reaction involving cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid, in the presence of benzaldehyde derivatives, yielded 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. This demonstrates the compound's utility in synthesizing medically and biologically interesting compounds (Marandi, 2018).

Protein Interaction Models

  • Modeling Hydrophobic Interactions in Proteins : N-cyclohexyl-2-pyrrolidone, similar in structure to the compound , serves as a model for studying hydrophobic interactions within proteins. It provides insights into the solubility of amino acids in such environments, relevant for understanding protein folding and stability (Lawson et al., 1984).

Crystal Structure and Stability

  • Analysis of Crystal Structure and Stability : Studies on compounds like (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate have been conducted to understand the crystal structures formed by similar compounds. These studies are important for deducing the stability and reactivity of such complex molecules (Di, 2010).

Synthesis of Boryl and Borylene Complexes

  • Development of Boryl and Borylene Osmium Complexes : Research indicates the utility of 2-aminopyridine in reactions leading to the formation of complex compounds like tethered boryl and basestabilized borylene osmium complexes. Such studies are crucial for advancing our understanding of organometallic chemistry and its applications (Rickard, Roper, Williamson, & Wright, 2002).

properties

IUPAC Name

2-[(3-aminopyridin-2-yl)-cyclohexylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c14-12-7-4-8-15-13(12)16(9-10-17)11-5-2-1-3-6-11/h4,7-8,11,17H,1-3,5-6,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBQVGYELCIZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol
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2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol

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